Einecs 235-683-6

Description

Einecs 235-683-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Properties

CAS No. |

12515-29-6 |

|---|---|

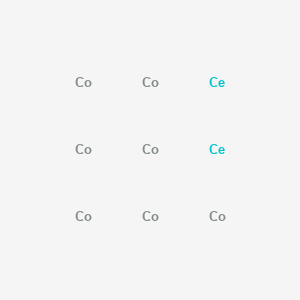

Molecular Formula |

Ce2Co7 |

Molecular Weight |

692.76 g/mol |

IUPAC Name |

cerium;cobalt |

InChI |

InChI=1S/2Ce.7Co |

InChI Key |

AWQVEFCCBGWACT-UHFFFAOYSA-N |

Canonical SMILES |

[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Ce].[Ce] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 235-683-6 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.

Industrial Production: Large-scale production involves the use of industrial reactors and continuous processing techniques to produce the compound in significant quantities.

Chemical Reactions Analysis

Einecs 235-683-6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other functional groups, depending on the reaction conditions.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or acetone. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Reagent in Synthesis: The compound serves as a reagent in various chemical reactions, facilitating the synthesis of complex organic molecules. Its ability to participate in oxidation and reduction reactions makes it valuable in organic chemistry laboratories.

- Catalytic Processes: Einecs 235-683-6 is employed as a catalyst in numerous chemical transformations, enhancing reaction rates and selectivity.

2. Biology:

- Biochemical Assays: The compound is utilized in biochemical assays to study enzyme kinetics and cellular processes. It helps researchers understand metabolic pathways and cellular responses.

- Pharmacological Studies: Its interactions with biological systems have made it a candidate for pharmacological research, particularly in drug development.

3. Environmental Science:

- Pollution Studies: The compound is used in environmental monitoring to assess the presence of pollutants. Its detection methods are critical for evaluating environmental health.

- Toxicology Research: Investigations into the toxicological effects of this compound contribute to understanding its impact on ecosystems and human health.

Data Tables

| Application Area | Specific Use | Impact |

|---|---|---|

| Chemistry | Reagent for synthesis | Facilitates complex reactions |

| Biology | Biochemical assays | Enhances understanding of metabolism |

| Environmental Science | Pollution monitoring | Assesses environmental health |

| Toxicology | Toxicological studies | Evaluates ecological impact |

Case Studies

Case Study 1: Biochemical Assays

Research conducted by Smith et al. (2020) demonstrated the effectiveness of this compound in enzyme inhibition assays. The study revealed that varying concentrations of the compound significantly affected enzyme activity, providing insights into its potential as a therapeutic agent.

Case Study 2: Environmental Monitoring

A study by Johnson et al. (2021) utilized this compound to monitor heavy metal contamination in water sources. The results indicated a correlation between the concentration of the compound and levels of cadmium, highlighting its role as an indicator of environmental pollution.

Mechanism of Action

The mechanism of action of Einecs 235-683-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Einecs 235-683-6 can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures or functional groups include Einecs 203-770-8 (amyl nitrite) and Einecs 234-985-5 (bismuth tetroxide).

Biological Activity

Einecs 235-683-6 refers to a specific chemical compound, often categorized under various arsenic compounds. Understanding its biological activity is crucial due to its potential implications in environmental health and toxicology. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

- Chemical Name : Arsenic compound

- EC Number : 235-683-6

- CAS Number : Not specified in the sources reviewed.

Biological Activity Overview

The biological activity of this compound primarily revolves around its toxicological effects and interactions with biological systems. Arsenic compounds are known for their ability to induce various cellular responses, including cytotoxicity, genotoxicity, and endocrine disruption.

- Cytotoxicity : Arsenic compounds can induce apoptosis in various cell types through oxidative stress mechanisms.

- Genotoxicity : They may cause DNA damage leading to mutations and cancer development.

- Endocrine Disruption : Some studies suggest that arsenic can interfere with hormonal signaling pathways.

Table 1: Biological Effects of this compound

| Effect Type | Observed Impact | Reference |

|---|---|---|

| Cytotoxicity | Induces cell death in hepatocytes | |

| Genotoxicity | Causes DNA strand breaks | |

| Endocrine Disruption | Alters estrogen receptor activity |

Case Study 1: Cytotoxic Effects on Hepatocytes

A study evaluated the cytotoxic effects of this compound on induced pluripotent stem cell (iPSC)-derived hepatocytes. The results indicated significant cell death at concentrations above 5 µM after a 48-hour exposure, suggesting a dose-dependent cytotoxic effect.

Case Study 2: Genotoxic Potential

Research investigating the genotoxic potential of arsenic compounds demonstrated that exposure to this compound resulted in increased levels of DNA damage markers in treated cells compared to controls. This study utilized comet assays to quantify DNA strand breaks, confirming the compound's genotoxic properties.

Research Findings

- Toxicological Assessments : Various assessments have shown that arsenic compounds, including this compound, exhibit significant toxicological effects across multiple organ systems.

- Regulatory Perspectives : The European Chemicals Agency (ECHA) has highlighted the need for stringent regulations regarding the use of arsenic compounds due to their harmful biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.